molecular formula C12H17NO4S B12731088 N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide CAS No. 64856-24-2

N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide

Cat. No.: B12731088
CAS No.: 64856-24-2
M. Wt: 271.33 g/mol
InChI Key: DZISBHJDLRKEQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide typically involves the reaction of 2-(methylsulfonyl)acetic acid with N-phenylisopropanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups may participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-2-(methylsulfonyl)-N-phenylacetamide
  • N-(2-Hydroxypropyl)-2-(methylsulfonyl)-N-phenylacetamide

Uniqueness

N-(2-Hydroxy-1-methylethyl)-2-(methylsulfonyl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64856-24-2

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-methylsulfonyl-N-phenylacetamide

InChI

InChI=1S/C12H17NO4S/c1-10(8-14)13(11-6-4-3-5-7-11)12(15)9-18(2,16)17/h3-7,10,14H,8-9H2,1-2H3

InChI Key

DZISBHJDLRKEQH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)C

Origin of Product

United States

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